molecular formula C9H8Cl2N4S B1225079 2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine

2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine

Cat. No. B1225079
M. Wt: 275.16 g/mol
InChI Key: MPHAUGVSNOVVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine is a member of triazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary research applications of compounds similar to 2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine is in the synthesis and evaluation of their antimicrobial activities. Studies have shown that these compounds, through various synthetic pathways, can exhibit good to moderate activities against microorganisms (Bektaş et al., 2007).

Corrosion Inhibition in Metals

Research has also focused on the use of triazole derivatives, including those similar to 2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine, for corrosion inhibition in metals. For instance, compounds like 4-MTHT have been shown to be very effective in protecting mild steel from corrosion in acidic media (Lagrenée et al., 2002).

Anticancer Applications

Another important application area is in anticancer research. Novel triazole derivatives have been synthesized and evaluated for their in vitro anticancer activities, showing potential effectiveness against various human tumor cell lines (Kattimani et al., 2013).

Crystal Structure Analysis

The crystal structures of isomeric triazole compounds provide valuable insights into their chemical properties and potential applications. Such studies have been conducted to understand the molecular structures better and explore further applications (Kălmăn et al., 1984).

Tautomerism Studies

Understanding the tautomerism of triazole compounds, including those similar to the one , is crucial in medicinal chemistry. Such studies reveal insights into the chemical behavior of these compounds (Kubota & Uda, 1975).

Synthesis and Biological Activity of Derivatives

The synthesis of various derivatives of triazole compounds and their biological activities, particularly antifungal properties, is another significant area of research (Yu-gu, 2015).

Design and Synthesis for Antimicrobial Activities

The design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine derivatives have been explored, with studies showing their antimicrobial and docking activities (Kadam, 2023).

Antihypertensive Agents

Some 1,2,4-triazole derivatives have been studied for their potential use as antihypertensive agents, showcasing the versatility of these compounds in different therapeutic areas (Meyer et al., 1989).

properties

Product Name

2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine

Molecular Formula

C9H8Cl2N4S

Molecular Weight

275.16 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8Cl2N4S/c1-16-9-13-8(12)15(14-9)7-3-5(10)2-6(11)4-7/h2-4H,1H3,(H2,12,13,14)

InChI Key

MPHAUGVSNOVVLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine
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2-(3,5-Dichlorophenyl)-5-(methylthio)-1,2,4-triazol-3-amine

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